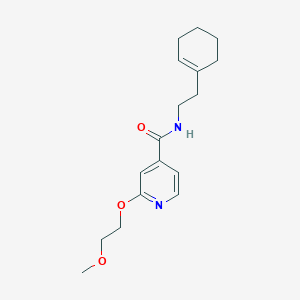

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-21-11-12-22-16-13-15(8-10-18-16)17(20)19-9-7-14-5-3-2-4-6-14/h5,8,10,13H,2-4,6-7,9,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKAPDBUPAPNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves a multi-step process:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Introduction of the methoxyethoxy group: This step involves the reaction of an appropriate alcohol (such as 2-methoxyethanol) with a suitable leaving group.

Formation of the isonicotinamide core: This can be synthesized through the reaction of isonicotinic acid with an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the saturation of the cyclohexene ring.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound’s key structural elements include:

- Cyclohexenyl group: A six-membered ring with one double bond, distinct from saturated cyclohexyl groups (e.g., in cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate ). The conjugated double bond in cyclohexene may enhance reactivity or alter solubility compared to saturated analogues.

- Isonicotinamide core : A pyridine derivative with an amide group. This contrasts with hydrazide derivatives (e.g., (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) ), where a hydrazide (-NH-NH-) replaces the amide (-CONH-) group. Amides generally exhibit greater stability than hydrazides due to reduced susceptibility to hydrolysis.

- Methoxyethoxy substituent : An ether-linked side chain, which may improve water solubility compared to simpler methoxy groups (e.g., in coumarin derivatives from ).

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

- Melting Points : Hydrazides in exhibit melting points of 220–240°C, influenced by hydrogen bonding. The target compound’s amide group and methoxyethoxy chain may lower its melting point due to reduced crystallinity.

- Solubility: The methoxyethoxy group’s polarity may enhance aqueous solubility relative to purely lipophilic compounds like cyclohexylmethyl phosphonothiolates .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Reactivity : The cyclohexenyl group’s double bond may participate in Diels-Alder reactions, a feature absent in saturated analogues like those in .

- Biological Activity: Isonicotinamide derivatives often target NAD+ pathways, whereas coumarin hydrazides and phosphonothiolates exhibit anticoagulant or acetylcholinesterase inhibitory effects, respectively.

- Data Gaps: No direct pharmacological or spectroscopic data for the target compound is available in the provided evidence, limiting quantitative comparisons.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclohexene ring and an isonicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 319.39 g/mol. The unique structural features facilitate various interactions with biological systems, particularly with enzymes and receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxicity and efficacy of this compound. For example:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 15 | Induced apoptosis through caspase activation |

| Study 2 | HCT116 (colon cancer) | 20 | Inhibited cell proliferation significantly |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups responsible for the biological activity of this compound. Modifications to the cyclohexene ring or the isonicotinamide moiety can significantly affect potency and selectivity against target enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling the cyclohexenylethylamine moiety with the isonicotinamide core via amide bond formation. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) for nucleophilic attack by the amine.

- Step 2 : Purification via column chromatography or preparative HPLC to isolate the product (≥95% purity).

- Optimization : Adjust reaction solvents (e.g., DMF or THF) and temperature to maximize yield (reported 60-75% for analogs) .

- Characterization : Validate structure using -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment .

Q. How does the cyclohexene moiety influence the compound’s physicochemical properties?

- Lipophilicity : The cyclohexene group increases logP (predicted ~3.2 via PubChem tools), enhancing membrane permeability but potentially reducing aqueous solubility.

- Conformational Flexibility : The unsaturated cyclohexene ring allows for π-π stacking interactions, critical for binding to hydrophobic protein pockets .

- Experimental Validation : Use shake-flask solubility assays and Caco-2 cell models to quantify permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, buffer pH).

- Methodological Solutions :

- Standardize assay protocols (e.g., uniform ATP levels at 1 mM).

- Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Perform dose-response curves in triplicate to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize the methoxyethoxy substituent?

- SAR Design : Synthesize analogs with:

- Variant A : Replacement of methoxyethoxy with ethoxyethoxy (enhanced solubility).

- Variant B : Substituent removal (assess steric effects).

- Evaluation :

| Analog | Modification | IC (µM) | LogP |

|---|---|---|---|

| Parent | None | 12.5 | 3.2 |

| A | Ethoxyethoxy | 8.7 | 2.9 |

| B | H | >100 | 4.1 |

Q. What computational approaches predict target engagement for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- Validation : Cross-reference with experimental mutagenesis data (e.g., loss of activity in T790M mutants) .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between in vitro and in silico predictions?

- Hypothesis : In silico models (e.g., ProTox-II) may underestimate off-target effects due to incomplete ADMET databases.

- Resolution :

- Perform hepatotoxicity assays in HepG2 cells.

- Measure CYP450 inhibition (e.g., CYP3A4) to identify metabolic liabilities .

- Example : A PubChem analog showed negligible cytotoxicity in vitro but high hepatic clearance in silico, highlighting the need for empirical validation .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.